![molecular formula C24H26O2 B076517 Bisphenol M CAS No. 13595-25-0](/img/structure/B76517.png)
Bisphenol M
Overview
Description
Bisphenol M (BPM) is a member of the bisphenols group of chemical compounds related to diphenylmethane . It is used in a variety of industrial applications, such as the synthesis of polycarbonate and epoxy resins . It is also used in electronics, toys, food containers, bottles, papers, medical equipment, etc .
Molecular Structure Analysis
Bisphenol M has a molecular formula of C24H26O2, an average mass of 346.462 Da, and a mono-isotopic mass of 346.193268 Da .
Chemical Reactions Analysis
Bisphenols, including Bisphenol M, can undergo various chemical reactions. They are widely used in the manufacture of plastics, and when these products are disposed of, they tend to leach out, causing pollution . The specific chemical reactions involving Bisphenol M are not detailed in the retrieved papers.
Physical And Chemical Properties Analysis
Bisphenol M has a density of 1.1±0.1 g/cm3, a boiling point of 495.9±35.0 °C at 760 mmHg, and a flash point of 220.1±20.5 °C . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Biodegradation
Bisphenol M, like other bisphenols, can be metabolized and removed from the environment by microorganisms . These bacteria strains degrade Bisphenol M into less toxic intermediates and non-toxic end products . This biodegradation is an environmentally friendly technique that helps in reducing the pollution caused by such chemicals .
Synthesis of Polycarbonates
Bisphenol M can be used in the synthesis of polycarbonates . The resulting polycarbonate shows high optical transparency and hardness, low swelling property in organic solvents, and is thermally stable at temperatures as high as 200°C . This makes it a viable material for various applications including biomedical and consumer products .
Quantum Chemical Investigations
Quantum chemical investigations can be conducted on Bisphenol M . These investigations provide correlations between chemical reactivity and the partial charges, dipole moments, and electronegativity of the molecule .
Antifungal and Antibacterial Activities
Bisphenol M derivatives have been evaluated for their antifungal and antibacterial activities . This makes them potential candidates for use in the development of new antimicrobial agents .
Synthesis of Antibacterial Compounds
Bisphenol M can be used in the synthesis of antibacterial compounds . Some derivatives of Bisphenol M have shown favorable activity against certain bacterial strains .
Mechanism of Action
Bisphenols, including Bisphenol M, are endocrine-disrupting compounds (EDCs). They can act as agonists or antagonists of hormone receptors and can thus significantly affect a number of physiological processes . They can even negatively affect human reproduction with an impact on the development of gonads and gametogenesis, fertilization, and the subsequent development of embryos .
Safety and Hazards
Future Directions
The increasing incidence of male infertility is associated with the exposure to persistent and non-persistent endocrine-disrupting chemicals such as bisphenols . Future research on environmental interference and reproductive health is needed . Also, implementing effective preventive measures, such as utilizing BPA-free products and adopting safer alternatives, individuals can reduce their exposure to bisphenols .
properties
IUPAC Name |
4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFQHGDIOXNKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065548 | |
Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene | |
CAS RN |
13595-25-0 | |
Record name | Bisphenol M | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13595-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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